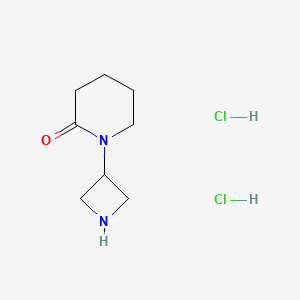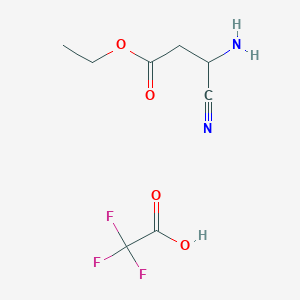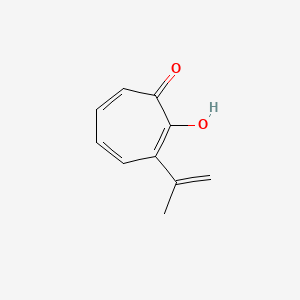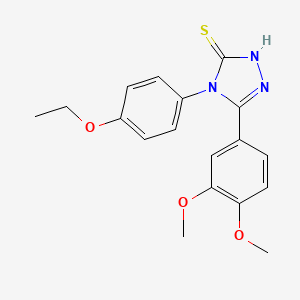![molecular formula C10H12BrNO4S B2749966 2-[(2-Bromo-4-methylphenyl)sulfonyl-methylamino]acetic acid CAS No. 1098391-73-1](/img/structure/B2749966.png)
2-[(2-Bromo-4-methylphenyl)sulfonyl-methylamino]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Bromo-4-methylphenyl)sulfonyl-methylamino]acetic acid, commonly known as BSM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BSM is a sulfonamide derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
Applications De Recherche Scientifique
Synthesis and Catalytic Applications
2-[(2-Bromo-4-methylphenyl)sulfonyl-methylamino]acetic acid is involved in the synthesis of complex molecules. For instance, it has been shown that sulfones, closely related to this compound, play a crucial role in the synthesis of catalytically active complexes. Zábranský, Císařová, and Štěpnička (2018) demonstrated the synthesis, coordination, and catalytic application of sulfone derivatives in organometallic reactions, indicating the potential utility of this compound in similar contexts (Zábranský, Císařová, & Štěpnička, 2018).
Marine Natural Products
Research into marine-derived bromophenol derivatives, like those related to this compound, has uncovered a range of compounds with potential applications. Zhao et al. (2004) isolated new bromophenol derivatives from the red alga Rhodomela confervoides, elucidating their structures and potential biological activities. Although the compounds in this study did not show significant activity against cancer cell lines or microorganisms, their isolation and characterization contribute to our understanding of marine natural products and their possible applications in scientific research (Zhao et al., 2004).
Polymer Science
In the field of polymer science, derivatives of this compound, specifically those involving sulfide and sulfoxide groups, have been explored for the synthesis and characterization of novel polymeric materials. Shockravi et al. (2006) synthesized new diacid monomers incorporating sulfide and sulfoxide functionalities, leading to the development of poly(sulfide-ether-amide)s and poly(sulfoxide-ether-amide)s. These polymers demonstrated good thermal stability and solubility in various polar solvents, indicating their potential for a wide range of applications (Shockravi, Mehdipour‐Ataei, Abouzari‐Lotf, & Yousefi, 2006).
Medicinal Chemistry
In medicinal chemistry, the structural motifs present in this compound are often explored for drug development. Petrini, Profeta, and Righi (2002) investigated α-amidoalkylphenyl sulfones, which are structurally similar, in reactions with allylzinc reagents and zinc enolates of ketones. Their research led to the synthesis of α-methylene-γ-lactams and protected 1,2-amino alcohols, showcasing the potential of these compounds in developing pharmacologically active molecules (Petrini, Profeta, & Righi, 2002).
Antioxidant and Enzyme Inhibition
Compounds structurally related to this compound have been studied for their potential as aldose reductase inhibitors with antioxidant activity. Alexiou and Demopoulos (2010) synthesized a series of benzenesulfonamides, demonstrating that certain derivatives exhibit significant aldose reductase inhibition and potent antioxidant properties. This research highlights the therapeutic potential of these compounds in managing complications related to diabetes (Alexiou & Demopoulos, 2010).
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body, influencing their function and activity .
Mode of Action
This can lead to changes in the structure and function of biomolecules, potentially altering cellular processes .
Biochemical Pathways
Brominated compounds are often involved in halogenation reactions, which can influence a variety of biochemical pathways .
Pharmacokinetics
Similar compounds are known to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
Brominated compounds can cause changes in cellular processes, potentially leading to altered cell function or viability .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity may be affected by the pH of its environment, and its stability could be influenced by temperature .
Propriétés
IUPAC Name |
2-[(2-bromo-4-methylphenyl)sulfonyl-methylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO4S/c1-7-3-4-9(8(11)5-7)17(15,16)12(2)6-10(13)14/h3-5H,6H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIDHTZQVVWAUFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N(C)CC(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-chlorophenyl)methylsulfanyl]spiro[1H-quinazoline-2,1'-cyclohexane]](/img/structure/B2749885.png)
![N-[3-[[4-Fluoro-3-(prop-2-enoylamino)phenyl]carbamoyl]phenyl]furan-2-carboxamide](/img/structure/B2749888.png)



![exo-7-Amino-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonane](/img/structure/B2749893.png)
![(1R,6S,7R)-7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane;hydrochloride](/img/structure/B2749894.png)





![2-Amino-6-(hydroxymethyl)-8-oxo-4-[3-(trifluoromethyl)phenyl]-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B2749905.png)